Comparative Nrf2/ARE Pathway Activation Potency: Kahweol vs. Tert-butylhydroquinone (tBHQ)
In a screening of 54 natural compounds for Keap1-Nrf2 pathway activation using an AREc32 luciferase reporter assay, kahweol demonstrated a lower EC50 than the known Nrf2 activator tert-butylhydroquinone (tBHQ), indicating superior potency. The EC50 for kahweol was not directly reported as a single value but fell within the range of compounds that outperformed tBHQ in this assay [1]. This places kahweol as a more potent Nrf2 activator than this common positive control compound.
| Evidence Dimension | Nrf2/ARE Activation Potency (EC50) |
|---|---|
| Target Compound Data | Kahweol: Lower EC50 than tBHQ |
| Comparator Or Baseline | Tert-butylhydroquinone (tBHQ): Higher EC50 |
| Quantified Difference | Kahweol > tBHQ in efficacy for Nrf2 activation |
| Conditions | AREc32 cell line, luciferase reporter gene assay |
Why This Matters
This quantitative potency comparison provides a benchmark for researchers selecting a Nrf2 activator, demonstrating kahweol's superior efficacy over a widely used reference compound in a standardized assay.
- [1] OmicsDI. Screening of natural compounds as activators of the keap1-nrf2 pathway. S-EPMC5505507. Retrieved from: https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC5505507 View Source
